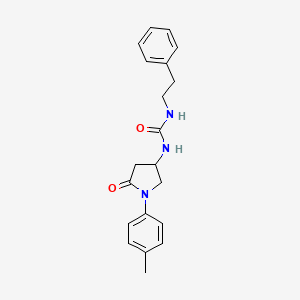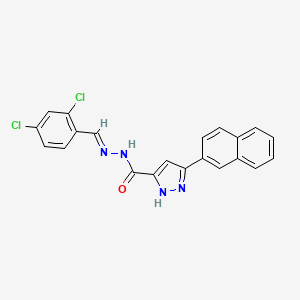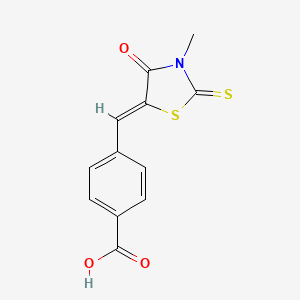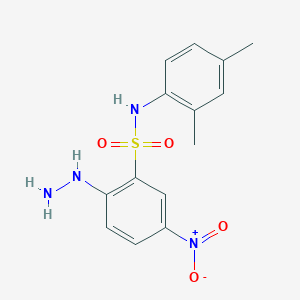![molecular formula C9H14O B2761806 6-Tricyclo[3.2.1.02,4]octanylmethanol CAS No. 2137631-21-9](/img/structure/B2761806.png)
6-Tricyclo[3.2.1.02,4]octanylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “6-Tricyclo[3.2.1.02,4]octanylmethanol” is represented by the formula C9H14O. Unfortunately, detailed structural information such as bond lengths and angles was not found in the search results.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, a study on the electrophilic addition reaction of bromine to a related compound, exo-tricyclo[3.2.1.02,4]oct-6-ene, was identified . The study revealed that the exo face of the double bond, which has regions with high electron density, is more reactive .Applications De Recherche Scientifique
Organic Synthesis and Natural Product Derivation
A notable application is in the field of organic synthesis, where strategies like desymmetrization, ring-closing metathesis, and radical cyclization processes are employed to construct complex molecular architectures. For example, the synthesis of 6,8-dioxabicyclo[3.2.1]octanes demonstrates the utility of desymmetrization of trienes derived from diols via ring-closing metathesis, contributing to the synthesis of natural products like (+)-exo-brevicomin (Burke et al., 1999). Radical cyclization strategies have been developed for regioselective construction of chiral bicyclo[2.2.2] and [3.2.1] octanes, demonstrating the versatility of these reactions in synthesizing complex molecular frameworks (Srikrishna & Hemmalini, 1992).
Polymer Science and Luminescent Materials
In polymer science, the living ring-opening metathesis polymerization (ROMP) of 2,3-dicarboxybarrelenes has been explored to create organic and water-soluble poly(1,4-phenylenevinylenes) containing carboxyl groups. These polymers exhibit high luminescence, demonstrating potential applications in optoelectronic devices (Wagaman & Grubbs, 1997).
Novel Materials and Coordination Polymers
The development of novel materials also benefits from the study of tricyclo[3.2.1]octanylmethanol derivatives. Organotricyanoborates have been investigated as ligands to create illustrative coordination polymers based on copper(I) derivatives, opening new avenues for the design of functional materials (Yao et al., 2005).
Orientations Futures
Spiro-hydrocarbons, which include compounds like “6-Tricyclo[3.2.1.02,4]octanylmethanol”, are potentially a type of novel alternative jet fuel due to their high density and net heat of combustion . Future research might focus on the pyrolysis behavior of these compounds, which could contribute to the development of the mechanism of these spiro-hydrocarbons and guide the research of other similar structural fuels .
Propriétés
IUPAC Name |
6-tricyclo[3.2.1.02,4]octanylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-4-6-1-5-2-7(6)9-3-8(5)9/h5-10H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMQSKOGYPUXDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CO)C3C2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)prop-2-en-1-one](/img/structure/B2761724.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2761725.png)
![N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2761727.png)

![7-(4-fluorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2761731.png)


![Methyl 2-bromo-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate](/img/structure/B2761737.png)
![N-[(2-Chlorophenyl)-(2-methoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2761738.png)
![(2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid hydrochloride](/img/structure/B2761739.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide](/img/structure/B2761741.png)
![N-(4-methylphenyl)-2-[(4-sulfamoylphenyl)amino]pyridine-3-carboxamide hydrochloride](/img/structure/B2761744.png)
![methyl 3-carbamoyl-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2761745.png)